REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[N:3]=1.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[C:15]([F:17])[CH:16]=1.[F-].[K+].C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[F:10][C:11]1[CH:12]=[C:13]([C:2]2[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[N:3]=2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:2.3,4.5.6,9.10.11,12.13|
|
Name
|
|
Quantity
|
43 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=NC(=C1)C)C
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)B(O)O
|
Name
|
|
Quantity
|
1.917 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
ethyl acetate water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under Argon atmosphere for 18 h at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with Argon for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to r.t.
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silicagel (heptane/ethyl acetate 1:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1=NC(=NC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |